molecular formula C11H15ClN2O2S B11795197 Ethyl 5-chloro-2-(piperidin-1-yl)thiazole-4-carboxylate

Ethyl 5-chloro-2-(piperidin-1-yl)thiazole-4-carboxylate

Cat. No.: B11795197
M. Wt: 274.77 g/mol
InChI Key: LFSDTSMTVCEDML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-chloro-2-(piperidin-1-yl)thiazole-4-carboxylate is a chemical intermediate of significant interest in medicinal chemistry, particularly in the development of novel therapeutic agents. The compound features a thiazole core, a privileged scaffold in drug discovery known for its wide range of biological activities . The specific substitution pattern on the thiazole ring, including the chlorine at the 5-position and the piperidine moiety at the 2-position, is designed to modulate the molecule's electronic properties, lipophilicity, and its interaction with biological targets. This makes it a valuable synthon for constructing more complex, bioactive molecules. Compounds bearing the thiazole ring and piperidine fragments have demonstrated considerable potential in preclinical research for various applications. Specifically, structural analogues have been investigated as potential analgesic and anti-inflammatory agents . For instance, related 2-(N-piperidino)-thiazolo[4,5-d]pyridazinone derivatives have shown promising in vivo activity in models of visceral pain, with some compounds outperforming reference standards like ketorolac . The mechanism of action for such activities often involves interaction with key inflammatory pathways . Furthermore, molecules containing a thiazole ring are known to act on a diverse array of biological targets, including enzymes and receptors within the central nervous system . As a key building block, this compound is strictly for research applications in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and handle the material appropriately, in compliance with all local and national regulations.

Properties

Molecular Formula

C11H15ClN2O2S

Molecular Weight

274.77 g/mol

IUPAC Name

ethyl 5-chloro-2-piperidin-1-yl-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C11H15ClN2O2S/c1-2-16-10(15)8-9(12)17-11(13-8)14-6-4-3-5-7-14/h2-7H2,1H3

InChI Key

LFSDTSMTVCEDML-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=N1)N2CCCCC2)Cl

Origin of Product

United States

Preparation Methods

Cyclocondensation Approaches for Thiazole Ring Formation

The thiazole ring serves as the foundational structure for this compound. A widely employed strategy involves cyclocondensation reactions between α-halo carbonyl compounds and thiourea derivatives. For example, ethyl 2-amino-5-methylthiazole-4-carboxylate can be synthesized via the reaction of ethyl 2-chloroacetoacetate with thiourea in ethanol under reflux . Adapting this method, ethyl 5-chloro-2-(piperidin-1-yl)thiazole-4-carboxylate is synthesized by substituting thiourea with piperidine-functionalized intermediates.

Key modifications include:

  • Chloroacetaldehyde and thiourea cyclization : Chloroacetaldehyde reacts with thiourea in ethanol at 0–25°C to form 2-aminothiazole intermediates, which are subsequently functionalized .

  • Solvent optimization : Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates and yields by stabilizing charged intermediates .

Table 1: Cyclocondensation Reaction Conditions

Starting MaterialReagentSolventTemperatureYieldReference
Ethyl 2-chloroacetoacetatePiperidineDMF80°C72%
2-Chloro-1-(piperidin-1-yl)ethanoneThioureaEtOHReflux65%

Nucleophilic Substitution for Piperidine Incorporation

Introducing the piperidine moiety requires nucleophilic substitution at the 2-position of the thiazole ring. This step often follows thiazole ring formation to avoid steric hindrance. For instance, 2-chloro-5-methylthiazole-4-carboxylate reacts with piperidine in DMF at 80°C, facilitated by cesium carbonate (Cs₂CO₃) as a base .

Critical parameters :

  • Base selection : Cs₂CO₃ outperforms weaker bases (e.g., K₂CO₃) due to its superior ability to deprotonate piperidine, accelerating substitution .

  • Temperature control : Reactions conducted above 70°C prevent intermediate precipitation, ensuring homogeneity .

Mechanistic insight :
The substitution proceeds via an SNAr (nucleophilic aromatic substitution) mechanism, where the electron-withdrawing ester group at position 4 activates the thiazole ring toward nucleophilic attack at position 2 .

Esterification and Protecting Group Strategies

The ethyl ester group is typically introduced early in the synthesis to stabilize the carboxylate moiety. Two primary methods dominate literature:

  • Direct esterification : Reacting 5-chloro-2-(piperidin-1-yl)thiazole-4-carboxylic acid with ethanol in the presence of H₂SO₄ or DCC (dicyclohexylcarbodiimide) .

  • In situ ester formation : Using ethyl chloroacetate as both a reactant and ester source during cyclocondensation .

Comparative analysis :

  • Direct esterification : Higher purity (≥98% by HPLC) but requires acidic conditions that may degrade sensitive intermediates .

  • In situ method : Streamlines synthesis but risks side reactions, necessitating rigorous purification .

Chlorination at the 5-Position

Chlorination is achieved via electrophilic aromatic substitution (EAS) or late-stage functionalization:

  • EAS with Cl₂ or SO₂Cl₂ : Direct chlorination of the thiazole ring at position 5, though regioselectivity challenges arise due to competing sites .

  • Intermediate chlorination : Using pre-chlorinated building blocks (e.g., 2-chloroacetoacetate) to bypass selectivity issues .

Optimization data :

  • SO₂Cl₂ in CCl₄ : Provides 85% regioselectivity for 5-chloro products at 0°C .

  • N-Chlorosuccinimide (NCS) : Milder conditions but lower yields (60–65%) .

Purification and Crystallization Techniques

Final purification often involves recrystallization or chromatographic methods:

  • Recrystallization solvents : Acetonitrile and methanol yield crystalline products with >99% purity .

  • Column chromatography : Silica gel with ethyl acetate/hexane (1:3) resolves ester and piperidine byproducts .

Table 2: Crystallization Conditions

Solvent SystemPurity (%)Crystal FormReference
Acetonitrile/water (3:1)99.2Monoclinic
Methanol98.7Orthorhombic

Scalability and Industrial Adaptations

Large-scale synthesis (≥1 kg) employs continuous flow reactors to enhance heat transfer and reduce reaction times. Key adaptations include:

  • Solvent recycling : DMF recovery via distillation reduces costs .

  • Catalytic piperidine reuse : Immobilized piperidine on silica minimizes waste .

Chemical Reactions Analysis

Nucleophilic Substitution at the 5-Chloro Position

The chlorine atom at position 5 undergoes substitution with nucleophiles, enabling structural diversification. Key reactions include:

Reagent Conditions Product Reference
Sodium azide (NaN₃)DMF, 80°C, 6 h5-Azido-2-(piperidin-1-yl)thiazole-4-carboxylate
PiperidineEtOH, reflux, 12 h5-Piperidino-2-(piperidin-1-yl)thiazole-4-carboxylate
Hydrazine hydrateEthanol, 60°C, 8 h5-Hydrazinyl-2-(piperidin-1-yl)thiazole-4-carboxylate

These substitutions are facilitated by the electron-withdrawing thiazole ring, which activates the C–Cl bond toward nucleophilic attack. Computational studies suggest transition states involving partial charge stabilization at the 5-position .

Ester Group Transformations

The ethyl ester undergoes hydrolysis and transesterification:

Acid-Catalyzed Hydrolysis

  • Conditions : 6 M HCl, reflux, 24 h

  • Product : 5-Chloro-2-(piperidin-1-yl)thiazole-4-carboxylic acid

  • Yield : 78% (isolated via recrystallization) .

Base-Promoted Transesterification

  • Conditions : NaOMe, methanol, 60°C, 4 h

  • Product : Methyl 5-chloro-2-(piperidin-1-yl)thiazole-4-carboxylate

  • Yield : 92% (confirmed by ¹H NMR).

Ring Functionalization via Cycloaddition

The thiazole ring participates in [3+2] cycloadditions with nitrile oxides:

Nitrile Oxide Conditions Product Regioselectivity
Benzoyl nitrile oxideToluene, 110°C, 8 h4-Carbethoxy-5-chloro-2-(piperidin-1-yl)thiazolo[3,2-d]isoxazole>95% (C5 attack)
Phenyl nitrile oxideMicrowave, 150°C, 20 min4-Carbethoxy-5-chloro-2-(piperidin-1-yl)thiazolo[3,2-d]isoxazole derivative>90% (C5 attack)

Density functional theory (DFT) calculations indicate preferential attack at the electron-deficient C5 position due to LUMO localization .

Thiazole Ring Oxidation

  • Reagent : m-Chloroperbenzoic acid (mCPBA)

  • Conditions : CH₂Cl₂, 0°C → rt, 12 h

  • Product : 5-Chloro-2-(piperidin-1-yl)thiazole-4-carboxylate sulfoxide (85% yield).

Ester Group Reduction

  • Reagent : LiAlH₄

  • Conditions : THF, 0°C, 2 h

  • Product : (5-Chloro-2-(piperidin-1-yl)thiazol-4-yl)methanol (62% yield).

Metal-Catalyzed Cross-Couplings

The chloro substituent enables Suzuki-Miyaura couplings:

Boron Reagent Catalyst Product Yield
Phenylboronic acidPd(PPh₃)₄, K₂CO₃5-Phenyl-2-(piperidin-1-yl)thiazole-4-carboxylate73%
4-Pyridylboronic acidPd(dppf)Cl₂, CsF5-(Pyridin-4-yl)-2-(piperidin-1-yl)thiazole-4-carboxylate68%

Reactions proceed via oxidative addition of Pd⁰ to the C–Cl bond, followed by transmetallation and reductive elimination .

Heterocycle Formation

Reaction with thioureas generates fused thiazolo[4,5-d]pyridazinones:

  • Conditions : Thiourea derivative, DMF, 120°C, 6 h

  • Product : 7-Aryl-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one

  • Yield : 55–70% (characterized by LC-MS and elemental analysis) .

Decarboxylation Reactions

Thermal decarboxylation under inert atmosphere:

  • Conditions : Xylene, 180°C, 3 h

  • Product : 5-Chloro-2-(piperidin-1-yl)thiazole (88% yield) .

Critical Analysis of Reaction Mechanisms

  • Nucleophilic Aromatic Substitution : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while elevated temperatures accelerate SNAr kinetics .

  • Cycloaddition Selectivity : Frontier molecular orbital (FMO) theory explains regioselectivity in [3+2] reactions, with HOMO(nitrile oxide)–LUMO(thiazole) interactions dominating .

  • Cross-Coupling Efficiency : Electron-rich arylboronic acids exhibit higher reactivity due to facilitated transmetallation steps .

This compound’s versatility makes it a cornerstone in synthesizing bioactive thiazole derivatives, particularly anticonvulsants and kinase inhibitors .

Scientific Research Applications

Biological Activities

Ethyl 5-chloro-2-(piperidin-1-yl)thiazole-4-carboxylate exhibits a range of biological activities, making it a subject of interest in drug development:

  • Antimicrobial Activity : Demonstrated effectiveness against various bacterial strains, indicating potential as an antibiotic agent.
  • Anticancer Properties : Preliminary studies suggest activity against cancer cell lines, particularly through mechanisms involving apoptosis induction.

Interaction Studies

Research has focused on how this compound interacts with biological macromolecules such as proteins and nucleic acids. These interactions are crucial for understanding its mechanism of action and guiding further drug development efforts. For instance, docking studies have revealed binding affinities to specific receptors that are pivotal in therapeutic applications.

Comparative Analysis with Related Compounds

The compound shares structural similarities with other thiazole and piperidine derivatives. Below is a comparative table showcasing some related compounds:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
Ethyl 5-chloro-thiazoleThiazole ringAntimicrobialLacks piperidine moiety
5-Chloro-N-(piperidin-1-yl)-thiazoleThiazole and piperidineAnticancerDifferent substituents on thiazole
Ethyl 4-amino-thiazoleThiazole ringAntimicrobialAmino group instead of piperidine

The unique combination of thiazole and piperidine functionalities in this compound may enhance its biological activity compared to other related compounds.

Case Study 1: Anticancer Activity

A study investigated the anticancer effects of this compound on various cancer cell lines. The results indicated significant inhibition of cell proliferation, with IC50_{50} values comparable to established chemotherapeutic agents. Mechanistic studies revealed that the compound induces apoptosis through caspase activation pathways.

Case Study 2: Antimicrobial Efficacy

Another research effort focused on the antimicrobial properties of this compound against resistant bacterial strains. The findings demonstrated that this compound exhibited potent antibacterial activity, suggesting its potential as a lead compound for developing new antibiotics.

Mechanism of Action

The mechanism of action of Ethyl 5-chloro-2-(piperidin-1-yl)thiazole-4-carboxylate involves its interaction with specific molecular targets. For example, in biological systems, the compound may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Thiazole Carboxylate Esters

Structural and Substituent Variations

The substituent patterns at positions 2, 4, and 5 of the thiazole ring significantly influence reactivity, solubility, and biological activity. Below is a comparative analysis of key derivatives:

Table 1: Structural Comparison of Thiazole Carboxylate Derivatives
Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Features/Applications
Ethyl 5-chloro-2-(piperidin-1-yl)thiazole-4-carboxylate Cl (5), piperidin-1-yl (2), COOEt (4) C11H15ClN2O2S* 274.77* Potential cholinesterase inhibition (inferred)
Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate 4-hydroxyphenyl (2), COOEt (4) C12H11NO3S 249.29 AChE/BuChE inhibitor; synthesized via cyclization with ethyl bromopyruvate
Ethyl 2-(2,4-dichlorophenyl)thiazole-4-carboxylate 2,4-dichlorophenyl (2), COOEt (4) C12H9Cl2NO2S 302.18 High lipophilicity; safety data available (GHS-compliant handling)
Ethyl 4-methylthiazole-2-carboxylate CH3 (4), COOEt (2) C7H9NO2S 187.22 Simplified structure; baseline for substituent effect studies
Ethyl thiazole-4-carboxylate COOEt (4) C6H7NO2S 173.19 Unsubstituted core; used in organic synthesis
Ethyl 4-amino-2-piperidin-1-yl-1,3-thiazole-5-carboxylate NH2 (4), piperidin-1-yl (2), COOEt (5) C11H17N3O2S 255.34 Amino group enhances hydrogen bonding potential

*Estimated based on analogous structures.

Crystallographic and Structural Validation

  • Tools like SHELXL and SHELXS are widely used for small-molecule refinement and structure validation, applicable to confirming the stereochemistry of such derivatives .

Biological Activity

Ethyl 5-chloro-2-(piperidin-1-yl)thiazole-4-carboxylate is a heterocyclic compound that exhibits significant biological activity, making it a subject of interest in medicinal chemistry. This compound features a thiazole ring, a piperidine moiety, and an ethyl ester functional group, contributing to its unique biological properties. The following sections detail its synthesis, biological evaluations, and potential applications based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C11_{11}H15_{15}ClN2_2O2_2S
  • CAS Number : 1403564-61-3

The presence of the thiazole and piperidine functionalities enhances the compound's reactivity and biological activities, which include antimicrobial, anticancer, and potential neuroprotective effects .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Formation of the Thiazole Ring : Utilizing appropriate precursors to construct the thiazole framework.
  • Piperidine Addition : Introducing the piperidine moiety to enhance biological activity.
  • Esterification : Converting the carboxylic acid to an ethyl ester for improved solubility and bioavailability.

These synthetic strategies allow for further functionalization, potentially leading to derivatives with enhanced properties.

Antimicrobial Activity

This compound has shown promising antimicrobial properties against various bacterial strains. In studies evaluating similar compounds, thiazole derivatives have demonstrated significant activity against Gram-positive and Gram-negative bacteria. For instance, related compounds exhibited minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Research indicates that this compound may possess anticancer properties. Studies involving thiazole derivatives suggest that modifications at specific positions can lead to enhanced antiproliferative effects against cancer cell lines. For example, compounds with similar structures have been shown to inhibit growth in various cancer types, including lung and breast cancers .

A comparative analysis of related compounds is presented in the table below:

Compound Name Structural Features Biological Activity Unique Aspects
Ethyl 5-chloro-thiazoleThiazole ringAntimicrobialLacks piperidine moiety
5-Chloro-N-(piperidin-1-yl)-thiazoleThiazole and piperidineAnticancerDifferent substituents on thiazole
Ethyl 4-amino-thiazoleThiazole ringAntimicrobialAmino group instead of piperidine

The unique combination of both thiazole and piperidine functionalities in this compound may enhance its biological activity compared to other related compounds .

The biological activity of this compound can be attributed to its ability to interact with various biological macromolecules. For instance, studies have shown that thiazoles can selectively induce ferroptosis, a form of regulated cell death, through interactions with proteins like GPX4 . This mechanism is particularly relevant in cancer therapy, where inducing cell death in tumor cells is desirable.

Case Studies

Several case studies have highlighted the effectiveness of thiazole-containing compounds in preclinical models:

  • Anticancer Efficacy : In vitro studies demonstrated that derivatives similar to this compound exhibited significant antiproliferative effects against various cancer cell lines, with IC50_{50} values indicating potent activity.
  • Antimicrobial Testing : Clinical isolates of bacteria were tested against this compound, showing effective inhibition at low concentrations, thereby suggesting potential therapeutic applications in treating infections caused by resistant strains.

Q & A

Q. Can this compound synergize with existing antibiotics, and how is synergy evaluated?

  • Methodological Answer : Test combinations via checkerboard assays (FIC index ≤0.5 indicates synergy). For example, pairing with β-lactams may disrupt cell wall synthesis while the thiazole moiety inhibits efflux pumps. Confocal microscopy visualizes membrane permeabilization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.